molecular formula C14H12N2O6 B4308857 METHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE

METHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE

Cat. No.: B4308857
M. Wt: 304.25 g/mol
InChI Key: IRLFDERRZXNXJQ-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,4-d]isoxazole core, which is a fused ring system containing both pyrrole and isoxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)) . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups. Substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

Methyl 5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain enzymes or receptors, thereby affecting cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Methyl 5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar isoxazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique methoxyphenyl group in METHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

methyl 5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c1-20-8-5-3-7(4-6-8)16-12(17)9-10(14(19)21-2)15-22-11(9)13(16)18/h3-6,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLFDERRZXNXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)ON=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE
Reactant of Route 4
METHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE
Reactant of Route 6
METHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE

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